molecular formula C11H8BrNO2S B12633875 3-Bromo-2-(phenylsulfonyl)pyridine CAS No. 950693-95-5

3-Bromo-2-(phenylsulfonyl)pyridine

Cat. No.: B12633875
CAS No.: 950693-95-5
M. Wt: 298.16 g/mol
InChI Key: AHNKORKLONCCJU-UHFFFAOYSA-N
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Description

3-Bromo-2-(phenylsulfonyl)pyridine: is an organic compound with the molecular formula C11H8BrNO2S It is a derivative of pyridine, substituted with a bromine atom at the third position and a phenylsulfonyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(phenylsulfonyl)pyridine typically involves the bromination of 2-(phenylsulfonyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-2-(phenylsulfonyl)pyridine.

    Coupling Reactions: Products are typically biaryl compounds, where the pyridine ring is connected to another aromatic ring.

Scientific Research Applications

Chemistry: 3-Bromo-2-(phenylsulfonyl)pyridine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology and Medicine:

Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action for 3-Bromo-2-(phenylsulfonyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. The phenylsulfonyl group can also influence the reactivity of the pyridine ring by withdrawing electron density, thus affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-(phenylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

950693-95-5

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-bromopyridine

InChI

InChI=1S/C11H8BrNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H

InChI Key

AHNKORKLONCCJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Br

Origin of Product

United States

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